

Comparative Efficacy of Chloroacetylated Amino Acid Derivatives in Cancer Therapy

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Compound of Interest

Compound Name: **N-Chloroacetyl-DL-alanine**

Cat. No.: **B073631**

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This guide provides a comparative analysis of the efficacy of chloroacetylated amino acid derivatives, a promising class of compounds in anticancer research. While direct comparative studies on a broad range of **N-Chloroacetyl-DL-alanine** derivatives are limited in publicly available literature, this document synthesizes findings from closely related structures, particularly N- ω -chloroacetyl-L-ornithine, to illustrate the methodologies and potential efficacy benchmarks for this compound class. The data presented herein is derived from in-vitro and in-vivo studies on various cancer cell lines and tumor models.

Data Presentation: In-Vitro Antiproliferative Activity

The antiproliferative effects of N- ω -chloroacetyl-L-ornithine (NCAO), a representative chloroacetylated amino acid derivative, have been evaluated against a panel of human and murine cancer cell lines. The half-maximal effective concentration (EC50), a key measure of potency, was determined after 72 hours of treatment. The results, summarized in the table below, demonstrate a broad spectrum of activity across diverse cancer types.

Cell Line	Cancer Type	EC50 (μ mol/l)[1]
Ca Ski	Cervical Cancer	1.18 \pm 0.07
Ag8	Myeloma	1.20 \pm 0.05
L929	Fibrosarcoma	2.50 \pm 0.15
HeLa	Cervical Cancer	3.20 \pm 0.10
B16-F10	Melanoma	9.50 \pm 0.25
J774	Macrophage-like	12.5 \pm 0.50
MCF-7	Breast Cancer	15.4 \pm 0.70
HepG2	Hepatocellular Carcinoma	20.5 \pm 0.80
PC-3	Prostate Cancer	25.3 \pm 0.90
A549	Lung Cancer	30.1 \pm 1.20
OVCAR-3	Ovarian Cancer	35.7 \pm 1.50
HT-29	Colorectal Cancer	42.8 \pm 2.10
MDA-MB-231	Breast Cancer	50.6 \pm 0.30
Vero (Normal)	Kidney Epithelial	>1000

Notably, NCAO displayed significant selectivity for cancer cells, with a much higher EC50 value for the normal Vero cell line, indicating a favorable therapeutic window.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following section details the experimental protocol for the in-vitro antiproliferative assay.

In-Vitro Antiproliferative Assay

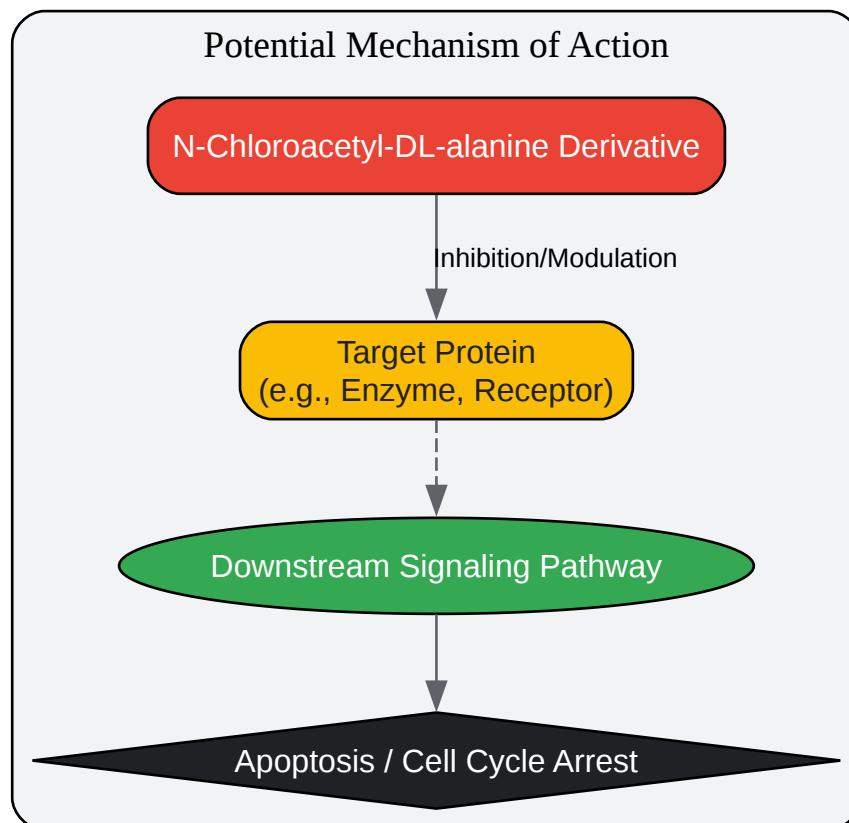
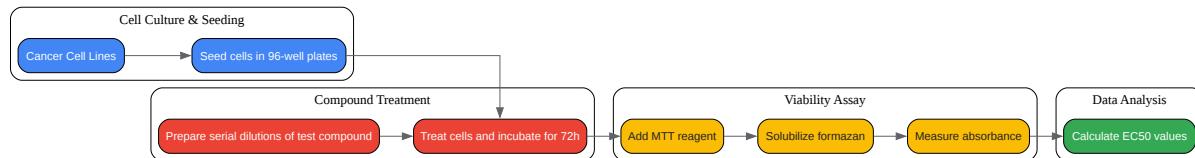
Objective: To determine the cytotoxic effects of chloroacetylated amino acid derivatives on various cancer cell lines.

Methodology:

- Cell Culture: Human and murine cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
- Compound Treatment: The test compound (e.g., NCAO) was dissolved in a suitable solvent and serially diluted to a range of concentrations. The cells were then treated with these dilutions and incubated for 72 hours.
- Cell Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution was added to each well, and after incubation, the resulting formazan crystals were dissolved in a solubilization solution.
- Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The EC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a potential mechanism of action and a typical experimental workflow.



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References

- 1. medchemexpress.com [medchemexpress.com]
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